molecular formula C11H19N3O2S B6432301 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine CAS No. 2548978-88-5

4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine

Cat. No.: B6432301
CAS No.: 2548978-88-5
M. Wt: 257.35 g/mol
InChI Key: RFEPAQHDHSZCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a thiadiazole moiety

Properties

IUPAC Name

4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-8-6-14(7-9(2)16-8)11-12-10(13-17-11)4-5-15-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEPAQHDHSZCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NS2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, where the thiadiazole intermediate reacts with a morpholine derivative under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the employment of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the morpholine or thiadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thiadiazole rings.

Scientific Research Applications

4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-methoxyethyl)-1,2,4-triazol-5-yl]-2,6-dimethylmorpholine
  • 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2,6-dimethylmorpholine

Uniqueness

4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antifungal properties, anticancer effects, and the mechanisms through which it exerts these effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H18N4OS
  • Molecular Weight : 270.36 g/mol
  • IUPAC Name : this compound

This compound features a morpholine ring substituted with a thiadiazole moiety, which is known for enhancing biological activity.

Antifungal Activity

Recent studies have demonstrated that compounds containing the 2,6-dimethylmorpholine moiety exhibit notable antifungal properties. For instance, research indicates that derivatives of this compound showed moderate to good antifungal activity against various plant pathogenic fungi.

CompoundFungal StrainEC50 (μmol/L)Inhibition Rate (%)
7dValsa mali23.8790.7
7cValsa mali43.5675.0
8cValsa mali66.2960.0

The compound 7d , which incorporates a bromine-substituted benzyl group alongside the cis-2,6-dimethylmorpholine moiety, exhibited the highest antifungal activity against Valsa mali at an EC50 of 23.87 μmol/L .

Anticancer Activity

In addition to antifungal properties, there is emerging evidence regarding the anticancer potential of compounds similar to This compound . A study focused on related thiazole derivatives reported enhanced antiproliferative activity against melanoma and prostate cancer cells. The mechanism of action was primarily through the inhibition of tubulin polymerization .

The biological activity of This compound is attributed to its ability to interact with specific molecular targets:

  • Fungal Inhibition : The compound's interaction with fungal cell membranes disrupts their integrity, leading to cell death.
  • Cancer Cell Targeting : By inhibiting tubulin polymerization, the compound prevents cancer cell division and proliferation.

Case Studies

Several case studies highlight the effectiveness of thiadiazole-containing compounds in clinical settings:

  • A study conducted on Valsa mali demonstrated that compounds with a cis-configuration at the morpholine position displayed superior antifungal activities compared to their trans counterparts .
  • In cancer research, modifications in the structure of related thiadiazole compounds led to significant improvements in their anticancer efficacy against various cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.